N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is an organic compound characterized by its methanesulfonamide functional group attached to a phenyl ring, which is further substituted with an aminoethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. The molecular formula is , and it is classified as a sulfonamide, which is a group of compounds that contain a sulfonamide functional group.
The synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide typically involves several steps:
The structure of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and bonding characteristics.
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide can participate in various chemical reactions:
The mechanism of action for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide primarily involves its interaction with specific enzymes:
The compound may interfere with critical metabolic pathways by inhibiting key enzymes involved in these processes, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections .
Relevant data on melting point, boiling point, and other thermodynamic properties can be obtained from experimental studies or databases specializing in chemical compounds .
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide has diverse applications across several scientific domains:
Sulfonamide derivatives represent one of the most impactful classes of therapeutic agents in modern medicine, originating with the discovery of the antibacterial prontosil in the 1930s. This breakthrough catalyzed systematic exploration of the sulfonamide scaffold, revealing its versatility in targeting diverse biological pathways. The core structure—characterized by a sulfur atom bonded to two oxygen atoms, a nitrogen-containing group, and an aromatic ring—enables precise structural modifications that modulate pharmacokinetic and pharmacodynamic properties. By the mid-20th century, sulfonamides had expanded beyond antibacterials into diuretics (e.g., acetazolamide), antiepileptics (e.g., zonisamide), and carbonic anhydrase inhibitors, demonstrating the scaffold's adaptability [3] [7].
The evolution continued with N-substituted variants, where modifications to the sulfonylamino group (-SO₂-NH-) enhanced target specificity. For instance, introducing hydrophobic moieties improved penetration of the blood-brain barrier for central nervous system applications, while polar groups enhanced water solubility for renal excretion. The compound N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride exemplifies this progression, where the ortho-aminoethyl group creates a chiral center that may influence stereoselective target binding. Such structural refinements address limitations of early sulfonamides, including resistance and solubility constraints [1] [4].
Structural hybridization—the rational integration of pharmacophoric elements from distinct bioactive scaffolds—has emerged as a cornerstone in sulfonamide drug development. This approach leverages synergistic interactions between molecular fragments to enhance efficacy or multi-target engagement. N-[2-(1-aminoethyl)phenyl]methanesulfonamide illustrates this principle, combining a methanesulfonamide unit (known for electronic effects) with an o-phenethylamine moiety (associated with G-protein-coupled receptor modulation). The ethylamine linker facilitates conformational flexibility, potentially enabling optimal orientation for receptor binding [4] [7].
Hybrid design strategies fall into three categories:
Table 1: Structural Hybridization in Sulfonamide Derivatives
Compound | Hybrid Components | Target Application |
---|---|---|
N-[2-(1-aminoethyl)phenyl]methanesulfonamide | Methanesulfonamide + o-phenethylamine | GPCR modulation (proposed) |
N-(2-aminoethyl)methanesulfonamide | Methanesulfonamide + ethylenediamine | Intermediate for kinase inhibitors |
CD 3 (CAS 25646-71-3) | Methanesulfonamide + toluidine | Dye intermediate |
Computational methods have accelerated hybrid optimization, with quantitative structure-activity relationship (QSAR) models predicting how substituents affect binding. For N-[2-(1-aminoethyl)phenyl]methanesulfonamide, molecular weight (250.75 g/mol) and calculated partition coefficient (LogP) values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Virtual docking studies further indicate potential for interactions with amine-binding enzymatic pockets, though empirical validation is ongoing [4] [5].
Table 2: Analytical Parameters of N-[2-(1-aminoethyl)phenyl]methanesulfonamide Hydrochloride
Parameter | Value | Method |
---|---|---|
Molecular formula | C₉H₁₄N₂O₂S·HCl | Elemental analysis |
Molecular weight | 250.75 g/mol | Mass spectrometry |
Predicted CCS (Ų) [M+H]+ | 144.8 | Computational modeling |
SMILES | CC(C1=CC=CC=C1NS(=O)(=O)C)N.Cl | Canonical representation |
The chiral center at the 1-aminoethyl group introduces stereochemical considerations; enantiomers may exhibit divergent binding affinities to biological targets. Asymmetric synthesis routes are being explored to isolate R- and S-enantiomers for comparative bioactivity studies [1] [4]. Current applications position this compound as a synthetic intermediate for nitrogen-containing heterocycles—notably pyrimidines and quinolones—with documented anticancer and anti-inflammatory properties [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0